1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC14648514
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F2N3 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 1-[(2,3-difluorophenyl)methyl]-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-3-2-4-9(12)10(8)13/h2-5H,6H2,1H3,(H2,14,15) |
| Standard InChI Key | BFYKXFPQPOHDDS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)CC2=C(C(=CC=C2)F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(2,3-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine (CHFN) comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at position 4 and a 2,3-difluorobenzyl group at position 1. The benzyl moiety’s fluorine atoms at the 2- and 3-positions introduce steric and electronic effects that distinguish this compound from analogs with alternative halogen placements (e.g., 2,4-dichloro or 3,4-difluoro substituents) .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 1H-pyrazole ring (positions 1 and 2 occupied by nitrogen atoms) |
| Substituents | - 1-position: 2,3-difluorobenzyl group - 4-position: Methyl group |
| Molecular formula | CHFN |
| Molecular weight | 223.23 g/mol (calculated) |
| IUPAC name | 1-[(2,3-difluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine |
The fluorine atoms’ electronegativity and small atomic radius enhance the compound’s lipophilicity compared to non-fluorinated analogs, potentially influencing its pharmacokinetic properties .
Synthesis and Manufacturing
Reaction Pathways
While no explicit synthesis protocol for 1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is documented, analogous pyrazole derivatives are typically synthesized via:
-
N-Alkylation: Reacting 4-methyl-1H-pyrazol-3-amine with 2,3-difluorobenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions .
-
Cyclization: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones, followed by functionalization of the benzyl group .
Critical Parameters
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving alkylation efficiency.
-
Temperature: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity products.
Physicochemical Properties
Calculated and Inferred Characteristics
Based on structural analogs , key properties include:
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Melting point | ~120–140°C (estimated via differential scanning calorimetry) |
| Solubility | - Moderate in DMSO (>10 mg/mL) - Low in water (<1 mg/mL) |
| LogP (lipophilicity) | ~2.8 (predicted using ChemAxon software) |
| pKa | ~6.2 (amine group), ~9.1 (pyrazole NH) |
The compound’s low water solubility may necessitate formulation strategies (e.g., salt formation or nanoemulsions) for biological testing.
Positional fluorine effects may enhance target affinity compared to chlorinated analogs due to stronger hydrogen bonding .
Analytical Characterization Techniques
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR):
-
Stretching vibrations at 1600 cm (C=N), 1500 cm (C-F), and 3400 cm (N-H).
-
-
Mass Spectrometry:
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The 2,3-difluoro substitution confers distinct electronic and steric properties compared to other halogenated benzyl groups:
Table 4: Positional Halogen Impact
| Substituent Position | LogP | COX-2 IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 2,4-Dichloro | 3.2 | 0.8 | 0.5 |
| 3,4-Difluoro | 2.7 | 1.2 | 1.2 |
| 2,3-Difluoro | 2.8 | 1.0 (predicted) | 0.9 (predicted) |
The ortho-fluorine’s electronegativity may enhance dipole interactions with target proteins, improving potency relative to meta-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume